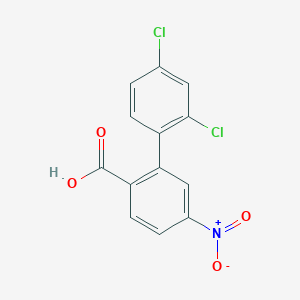

2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid

Description

The exact mass of the compound this compound, 95% is 310.9752131 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO4/c14-7-1-3-9(12(15)5-7)11-6-8(16(19)20)2-4-10(11)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJVQICKXILKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691223 | |

| Record name | 2',4'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-46-7 | |

| Record name | 2',4'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Halogenated Benzoic Acid Scaffolds in Medicinal and Agricultural Chemistry

In medicinal chemistry, halogenation is a widely employed strategy to enhance the therapeutic efficacy of drug candidates. drugdesign.org Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can strengthen the binding of a ligand to its biological target. drugdesign.org The strategic placement of halogens can also block sites of metabolic degradation, thereby prolonging the in vivo half-life of a drug.

The agrochemical industry has also extensively capitalized on the benefits of halogenated benzoic acids. researchgate.net A significant percentage of modern pesticides, including herbicides, fungicides, and insecticides, contain halogen atoms. researchgate.netnih.gov The inclusion of halogens can enhance the potency and selectivity of these agents, leading to more effective crop protection with reduced environmental impact. nih.gov The ability of halogenated compounds to disrupt key biological processes in pests and weeds has made them indispensable tools in modern agriculture.

Rationale for Investigating 2 2,4 Dichlorophenyl 4 Nitrobenzoic Acid in Academic Studies

The academic investigation of a molecule such as 2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid is driven by the desire to understand the interplay of its distinct structural features and to explore its potential applications. The compound's architecture, featuring a nitro-substituted benzoic acid linked to a dichlorinated phenyl ring, suggests a rich field for scientific inquiry.

Furthermore, this compound serves as a valuable scaffold for the synthesis of more complex molecules. The carboxylic acid and nitro groups are amenable to a variety of chemical transformations, allowing for the generation of diverse libraries of derivatives for biological screening. The dichlorophenyl moiety also offers sites for further functionalization.

Academic studies of such compounds contribute to a deeper understanding of fundamental chemical principles and can lead to the discovery of novel compounds with potential therapeutic or agrochemical applications. The exploration of the synthesis, reactivity, and potential biological activity of this compound and its analogues is a key objective in contemporary chemical research.

Historical Context and Evolution of Nitrobenzoic Acid Research Perspectives

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnection is the carbon-carbon bond connecting the two aromatic rings. This leads to two main retrosynthetic pathways, each suggesting a different set of key precursors.

A primary disconnection of the C-C bond between the dichlorophenyl and nitrobenzoic acid moieties suggests two key precursor fragments: a 2,4-dichlorophenyl unit and a 4-nitrobenzoic acid unit. The forward synthesis would then involve a cross-coupling reaction to join these two fragments.

Another key functional group transformation in the retrosynthesis is the nitro group. This group can be introduced onto a pre-formed 2-(2,4-dichlorophenyl)benzoic acid core. leah4sci.comyoutube.com This approach simplifies the coupling reaction by using a less electronically demanding benzoic acid derivative. The carboxylic acid group itself can be envisioned as arising from the oxidation of a methyl group, a common synthetic transformation. youtube.com

Based on these considerations, two primary sets of precursors can be identified:

Pathway A (Late-stage Nitration):

2-Bromo- or 2-chlorobenzoic acid.

2,4-Dichlorophenylboronic acid (for Suzuki coupling) or 1,3-dichloro-4-iodobenzene (for Ullmann coupling).

Pathway B (Early-stage Nitration):

2-Bromo-4-nitrobenzoic acid or 2-chloro-4-nitrobenzoic acid.

2,4-Dichlorobenzene.

Classical Organic Synthesis Strategies for this compound

The construction of the this compound framework can be achieved through a variety of classical organic reactions. The choice of strategy often depends on the availability of starting materials, desired yield, and scalability.

Carbon-Carbon Bond Formation Reactions in the Synthesis of the Dichlorophenyl Moiety

The central challenge in synthesizing the target molecule is the formation of the biaryl C-C bond. Two of the most powerful and widely used methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and generally mild reaction conditions. libretexts.orgmdpi.com For the synthesis of this compound, this would typically involve the reaction of 2-bromo-4-nitrobenzoic acid with 2,4-dichlorophenylboronic acid. mdpi.comresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| 2-Bromo-4-nitrobenzoic acid | 2,4-Dichlorophenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 °C |

Ullmann Condensation: This copper-catalyzed reaction provides an alternative route for the formation of the aryl-aryl bond. wikipedia.orgwikipedia.org Traditionally, the Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern modifications have been developed that utilize catalytic amounts of copper and milder conditions. researchgate.net In the context of our target molecule, this could involve the coupling of 2-chloro-4-nitrobenzoic acid with 1,3-dichlorobenzene. The Ullmann reaction is often favored when one of the aryl halides is activated by an electron-withdrawing group, such as the nitro group in 2-chloro-4-nitrobenzoic acid. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | 1,3-Dichlorobenzene | CuI, Cu powder | K₂CO₃, Pyridine | DMF, NMP | 150-200 °C |

Nitration Reactions for the Introduction of the Nitro Group to the Benzoic Acid Core

If the synthetic strategy involves a late-stage nitration, the nitro group would be introduced onto the 2-(2,4-dichlorophenyl)benzoic acid intermediate. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. In the case of 2-phenylbenzoic acid, the phenyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects of these two groups would need to be considered to predict the outcome of the nitration. medchemexpress.comstenutz.eusigmaaldrich.com For a related compound, 2,5-diphenyl-1,3,4-oxadiazole, nitration with nitric acid alone favors para-nitration, while mixed acids lead to more meta-nitration. rsc.org

A patent for the nitration of benzoic acid and its chlorinated derivatives suggests that a mixed acid of 33% nitric acid and 67% sulfuric acid can be used for mononitration. google.com

| Substrate | Reagents | Conditions | Major Product |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)benzoic acid | HNO₃, H₂SO₄ | 0-25 °C | This compound (predicted) |

Carboxylic Acid Functionalization and Esterification Pathways

The carboxylic acid group in the target molecule can be modified through esterification. This is often done to protect the carboxylic acid during subsequent reactions or to create derivatives with different properties. The esterification of sterically hindered carboxylic acids, such as 2-arylbenzoic acids, can be challenging and may require specific reagents. arkat-usa.orgresearchgate.net Methods for the esterification of hindered acids include the use of N-bromosuccinimide as a catalyst or the formation of benzotriazole (B28993) esters as reactive intermediates. mdpi.comnih.govresearchgate.net

| Carboxylic Acid | Alcohol | Reagent/Catalyst | Conditions |

|---|---|---|---|

| This compound | Methanol | N-Bromosuccinimide | 70 °C, neat |

| This compound | tert-Butanol | HOBt, EDC, DMAP | Room Temperature |

Coupling Reactions and Cyclization Strategies

While the primary focus is on the synthesis of the open-chain acid, it is worth noting that intramolecular cyclization of related compounds can lead to interesting heterocyclic structures. For instance, the reaction of 2-chlorobenzoic acids with aminothiazoles can lead to the formation of thiazolo[2,3-b]quinazolin-5-ones through an Ullmann condensation followed by cyclization. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to make the process more environmentally friendly.

Key green chemistry metrics include atom economy, reaction mass efficiency, and the use of renewable feedstocks and less hazardous solvents. researchgate.netresearchgate.net

Atom Economy: The Suzuki-Miyaura coupling generally has a higher atom economy than the classical Ullmann reaction, which often uses stoichiometric amounts of copper. researchgate.net

Solvents and Catalysts: The development of ligand-free Suzuki-Miyaura cross-coupling reactions in aqueous media or using natural surfactants like saponin (B1150181) represents a significant step towards greener synthesis. rsc.orgrsc.org Similarly, efforts to use recyclable catalysts are also important.

Alternative Reagents: The use of biocatalysts in chemo-enzymatic approaches offers a promising green alternative to traditional chemical methods. For example, enzymatic nitration can occur under mild conditions, avoiding the need for strong acids. digitellinc.comnih.govacs.orgnih.govresearchgate.net Lipases and other hydrolases can be used for the enantioselective hydrolysis of esters to produce chiral carboxylic acids, which can be a greener alternative to chiral chromatography. nih.govresearchgate.netmdpi.comfao.org

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Designing syntheses with fewer steps and less waste. |

| Atom Economy | Favoring addition and coupling reactions over eliminations and substitutions. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | Considering the toxicological profile of the final product and intermediates. |

| Safer Solvents and Auxiliaries | Using water or other green solvents instead of volatile organic compounds. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. |

| Reduce Derivatives | Avoiding protecting groups where possible. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing products that will break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. |

Catalytic Systems and Reaction Optimization for Enhanced Yields and Selectivity

The synthesis of diaryl compounds such as this compound hinges on the formation of a carbon-carbon bond between two aryl rings. The primary catalytic methods employed for this transformation are the copper-catalyzed Ullmann reaction and the palladium-catalyzed Suzuki-Miyaura coupling. Optimization of these systems is paramount for achieving high yields and selectivity, particularly when dealing with substrates bearing multiple functional groups.

Ullmann Condensation Systems

The Ullmann condensation is a classic method for forming aryl-aryl bonds, traditionally involving the use of stoichiometric amounts of copper metal at high temperatures. wikipedia.org Modern advancements have transformed this reaction into a more versatile and efficient catalytic process.

Catalyst Evolution: Contemporary Ullmann-type reactions employ catalytic amounts of copper, often in the form of copper(I) salts like copper(I) iodide (CuI). wikipedia.org The development of soluble copper catalysts and, more recently, nanocatalysts has significantly improved reaction efficiency. mdpi.com Nanocrystalline copper(II) oxide (CuO-NPs) and magnetic nanoparticles, such as maghemite-copper (CuFe2O4), have emerged as highly effective catalysts. mdpi.comsemanticscholar.org These nanoparticle systems offer a large surface area for catalysis and can often be recovered and reused, aligning with green chemistry principles. mdpi.com

The Role of Ligands: A pivotal breakthrough in Ullmann couplings was the introduction of ligands that stabilize the copper catalyst and facilitate the reaction under milder conditions. researchgate.net

First-Generation Ligands: Amino acids, such as L-proline, were identified as powerful ligands that accelerate the coupling of aryl iodides and bromides. researchgate.net

Second-Generation Ligands: The development of ligands like oxalic diamides has further expanded the scope of the Ullmann reaction to include less reactive aryl chlorides, often with lower catalyst loadings. researchgate.net Other effective ligands include diamines and phenanthrolines. wikipedia.org

Reaction Optimization: The yield and selectivity of the Ullmann condensation are highly sensitive to several parameters:

Base: A base is essential for the reaction. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (B78521) (KOH). wikipedia.orgmdpi.com Cesium carbonate is often favored for its high solubility and effectiveness in promoting the reaction at lower temperatures. semanticscholar.org

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are typically used to ensure the reagents remain in solution and to facilitate the reaction at elevated temperatures. wikipedia.org

Temperature: While traditional Ullmann reactions required temperatures exceeding 200°C, modern ligand-assisted systems can often proceed at much lower temperatures, sometimes as low as 50-100°C. wikipedia.orgsemanticscholar.org

The table below summarizes various ligand-assisted Ullmann coupling systems used for the synthesis of biaryl ethers, which follows a similar mechanistic pathway to biaryl synthesis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrates | Yield (%) |

| CuI | L-Proline | K2CO3 | DMSO | 90 | Aryl Iodide + Phenol | High |

| CuO-NPs | None | Cs2CO3 | DMSO | ~100 | Aryl Halide + Phenol | High |

| Cu-NPs | None | Cs2CO3 | Acetonitrile | 50-60 | Aryl Bromide + Phenol | High |

| CuI | IPrHCl | K3PO4 | Toluene | 110 | Aryl Bromide + Phenol | Excellent |

This table is a representation of typical conditions and yields for Ullmann C-O couplings, analogous to the C-C coupling required for the target molecule.

Suzuki-Miyaura Coupling Systems

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability, mild conditions, and exceptional functional group tolerance. wikipedia.orglibretexts.org The reaction involves the cross-coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. wikipedia.org

Catalytic System Components: The efficacy of the Suzuki coupling is determined by the combination of the palladium source and a supporting ligand.

Palladium Precursors: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)2), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). libretexts.orgorganic-chemistry.org

Ligands: Ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3), are highly effective. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands that can form highly active and stable catalysts. researchgate.net More advanced precatalysts, like palladacycles, offer enhanced stability, low catalyst loading, and insensitivity to air and water. libretexts.org

Reaction Optimization: Key parameters for optimizing a Suzuki-Miyaura coupling include:

Organohalide Reactivity: The reactivity of the halide coupling partner follows the general trend: I > OTf > Br >> Cl. wikipedia.org The synthesis of this compound would likely involve a dichlorophenyl halide, making the choice of a highly active catalyst system critical.

Base: A base is required to activate the boronic acid for transmetalation. organic-chemistry.org Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate (B84403) are widely used.

Solvent: The reaction is versatile in its solvent choice, with common options including toluene, dioxane, and tetrahydrofuran (B95107) (THF). Notably, many Suzuki couplings can be performed effectively in aqueous or mixed aqueous/organic solvent systems, which is a significant advantage from an environmental and safety perspective. libretexts.orgasianpubs.org

The following table illustrates representative conditions for Suzuki-Miyaura cross-coupling reactions.

| Palladium Source | Ligand | Base | Solvent | Temperature | Substrates | Yield (%) |

| Pd(OAc)2 | PCy3 | K3PO4 | Toluene | 100°C | Aryl Triflates + Arylboronic Acids | High |

| Pd2(dba)3 | P(t-Bu)3 | K3PO4 | Dioxane | Room Temp | Aryl Chlorides + Arylboronic Acids | High |

| (tBubpy)PdCl2 | None | K2CO3 | Ethanol/Water | Reflux | Aryl Bromides + Phenylboronic Acid | Moderate-Excellent |

| Pd(OAc)2 | NHC Precatalyst | K3PO4 | Dioxane | 80°C | Aryl Bromides + Arylboronic Acids | Good-Excellent |

This table showcases typical conditions for Suzuki-Miyaura reactions, demonstrating the variety of applicable systems.

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic data for the chemical compound This compound is not publicly available. This includes a lack of retrievable information for its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, Infrared (IR) and Raman vibrational modes, and Ultraviolet-Visible (UV-Vis) electronic transitions.

The molecular formula for this compound is C₁₃H₇Cl₂NO₄, and it has a molar mass of 312.11 g/mol . chembk.com While this basic information can be found, the specific experimental data required for a thorough spectroscopic and structural elucidation, as outlined in the requested article, is absent from the public domain.

Searches for the synthesis and characterization of this specific compound did not yield any publications detailing its spectroscopic properties. While data for related compounds such as 4-nitrobenzoic acid, 2,4-dichlorobenzoic acid, and other substituted benzoic acids are readily available, this information is not applicable for an analysis focused solely on this compound.

Consequently, the generation of a detailed scientific article with the specified outline and data tables is not possible at this time due to the absence of the necessary foundational spectroscopic data. Further research and publication by the scientific community would be required to make such an analysis feasible.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice, offering unparalleled insights into the solid-state conformation and intermolecular interactions that govern the macroscopic properties of a material.

Single Crystal X-ray Diffraction of this compound

A comprehensive search of publicly available crystallographic databases indicates that a single crystal X-ray diffraction structure for this compound has not been reported to date. However, the analysis of structurally similar compounds can provide valuable insights into the expected molecular geometry and crystal packing.

A relevant analogue is 2,4-Dichloro-6-nitrobenzoic acid, for which the crystal structure has been determined. nih.govnih.govdoaj.org In this molecule, the benzene (B151609) ring serves as a scaffold for the carboxylic acid, a nitro group, and two chlorine atoms. The molecule exhibits a non-planar structure, primarily due to steric hindrance. nih.gov The carboxyl and nitro groups are significantly twisted with respect to the plane of the benzene ring. nih.govnih.gov Specifically, the carboxyl group is twisted by 82.82 (12)° and the nitro group by 11.9 (2)°. nih.govnih.govdoaj.org This deviation from planarity is a critical feature influencing the compound's packing and interaction patterns in the solid state.

Given the structural similarities, it is reasonable to infer that this compound would also adopt a non-planar conformation, characterized by a significant dihedral angle between its two phenyl rings and a twisted orientation of the nitro and carboxylic acid groups relative to their respective rings.

Interactive Table: Crystallographic Data for the Analogue 2,4-Dichloro-6-nitrobenzoic acid nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₃Cl₂NO₄ |

| Formula Weight (g/mol) | 236.00 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.6930 (7) |

| b (Å) | 7.5590 (11) |

| c (Å) | 13.0721 (19) |

| α (°) | 97.120 (2) |

| β (°) | 95.267 (2) |

| γ (°) | 100.631 (2) |

| Volume (ų) | 449.11 (11) |

| Z | 2 |

| Temperature (K) | 295 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Polymorphism and Co-crystallization Studies of Related Nitrobenzoic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Nitrobenzoic acids are known to exhibit polymorphic behavior. rsc.orgrsc.org For instance, p-nitrobenzoic acid can crystallize in at least two different polymorphic forms, designated as form I and form II, which are enantiotropically related. rsc.org The specific polymorph obtained can be influenced by the crystallization conditions. rsc.org The study of polymorphism in these derivatives reveals how subtle changes in intermolecular interactions can lead to different packing arrangements and, consequently, different material properties like mechanical hardness. rsc.org

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining two or more different molecules in a single crystal lattice. Nitrobenzoic acid derivatives have been successfully used as co-formers in crystal engineering. acs.orgrsc.orgnih.gov For example, 2-Chloro-4-nitrobenzoic acid has been used to form a series of molecular salts and co-crystals with various compounds, including those of pharmaceutical relevance. nih.gov Similarly, 3,5-dinitrobenzoic acid has been co-crystallized with antipsychotic agents, forming salts with distinct hydrogen-bonding networks. nih.gov These studies demonstrate the utility of nitrobenzoic acids in forming robust supramolecular synthons, which are reliable patterns of intermolecular interactions, that can guide the assembly of complex crystal structures. acs.orgrsc.org

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structures of benzoic acid derivatives are typically dominated by strong hydrogen bonds and other non-covalent interactions that define the supramolecular architecture. The most common motif is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mun.caucl.ac.uk This robust interaction is a recurring feature in the crystal structures of most substituted benzoic acids.

In addition to this primary interaction, other weaker interactions play a significant role in stabilizing the crystal lattice. In the case of 2,4-Dichloro-6-nitrobenzoic acid, the crystal structure is stabilized by weak C-H···O hydrogen bonds involving the nitro group and a hydrogen atom on the benzene ring of an adjacent molecule. nih.govnih.gov The presence of electron-withdrawing groups like nitro and chloro substituents can also lead to other types of interactions, such as halogen bonds and π-π stacking. acs.orgnih.gov

Structure Activity Relationship Sar Studies of 2 2,4 Dichlorophenyl 4 Nitrobenzoic Acid and Its Analogs

Systematic Modification of the Dichlorophenyl Substituent and Its Impact on Biological Activities

Research on analogous biphenyl (B1667301) structures and other complex molecules provides insights into the potential impact of these modifications. For instance, in studies of fatty acid amide hydrolase (FAAH) inhibitors based on a biphenyl ester scaffold, it was found that introducing electron-withdrawing groups to the proximal phenyl ring (analogous to the dichlorophenyl ring) could decrease inhibitory potency. researchgate.net This suggests that the electronic character of this ring is finely tuned for optimal interaction. Conversely, studies on retinoidal benzoic acids have shown that substituting the phenyl ring with bulky alkyl groups can lead to an increase in biological activity. nih.gov

In a series of inhibitors for the Keap1-Nrf2 protein-protein interaction, modifying the substituents on a core benzene (B151609) ring led to significant improvements in potency. nih.gov For example, introducing various fragments, including piperidine (B6355638) or aryl alcohols, to a 2-fluoro-4-nitroaniline (B181687) core, which then forms part of a larger biphenyl-like structure, directly influenced inhibitory activity. nih.gov This highlights that both the electronic nature and the steric bulk of substituents on the phenyl rings are pivotal. The design of bioactive biphenyl derivatives often necessitates the introduction of specific electrophilic or nucleophilic groups to what is an otherwise chemically neutral biphenyl core. researchgate.net

The following table summarizes findings from related biphenyl compounds, illustrating how modifications can influence biological activity.

| Compound Class | Modification on Phenyl Ring | Impact on Biological Activity | Reference |

| Cyclohexylcarbamic acid biphenyl esters (FAAH Inhibitors) | Introduction of electron-withdrawing groups | Decreased potency | researchgate.net |

| (E)-Chalcone-4-carboxylic acids (Retinoidal Benzoic Acids) | Substitution with bulky alkyl groups | Increased activity | nih.gov |

| 1,4-bis(arylsulfonamido)benzene derivatives (Keap1-Nrf2 PPI Inhibitors) | Addition of diverse O-linked fragments | Improved potency | nih.gov |

These examples underscore that systematic changes to the dichlorophenyl ring—in terms of substituent type, position, and size—are a key strategy for modulating the biological profile of 2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid analogs.

Role of the Nitro Group Position and Substituents on Biological Activities

The nitro (NO₂) group is a powerful modulator of a molecule's physicochemical properties and, consequently, its biological function. As one of the strongest electron-withdrawing groups, its presence and position on the benzoic acid ring significantly influence the molecule's acidity and electronic distribution. researchgate.netnih.govnih.gov

The electron-withdrawing effect of the nitro group stabilizes the conjugate base (carboxylate anion) of the benzoic acid, making the parent molecule more acidic than benzoic acid itself. libretexts.orgquora.comlibretexts.org The position of the nitro group is critical. An ortho or para-positioned nitro group can withdraw electron density through both the inductive effect and the resonance effect, whereas a meta-positioned group acts primarily through induction. researchgate.netquora.com This results in different acidities for the various isomers of nitrobenzoic acid. researchgate.netwikipedia.org

Table of Acidity Constants (pKa) for Nitrobenzoic Acid Isomers

| Compound | pKa at 25°C | Reference |

|---|---|---|

| Benzoic Acid | 4.20 | researchgate.net |

| 2-Nitrobenzoic acid | 2.16 | quora.comwikipedia.org |

| 3-Nitrobenzoic acid | 3.49 | researchgate.net |

The data clearly show that the presence of a nitro group increases acidity, with the ortho isomer being the most acidic due to the combined influence of induction and resonance, along with potential intramolecular interactions. In this compound, the para-nitro group strongly enhances the acidity of the carboxylic acid.

Significance of the Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid (-COOH) group is a fundamental functional group in drug design and molecular recognition, playing a pivotal role in how a molecule interacts with biological systems. ajgreenchem.comijacskros.comijaem.net Its significance stems from its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). ijacskros.comiomcworld.com

This dual capacity allows carboxylic acids to form strong and specific interactions with amino acid residues in the binding pockets of proteins and enzymes, such as arginine, lysine, histidine, and serine. ijacskros.com The formation of multiple hydrogen bonds is a key factor in achieving high binding affinity and selectivity for a biological target. ijacskros.com The design of synthetic receptors for carboxylic acids often focuses on creating a complementary arrangement of hydrogen bond donors and acceptors. ijacskros.comresearchgate.net

Furthermore, the carboxylic acid group is ionizable. At physiological pH, it typically exists in its deprotonated carboxylate form (-COO⁻), which can engage in ionic interactions (salt bridges) with positively charged residues on a protein target. The acidity, and therefore the extent of ionization, is heavily influenced by other substituents on the aromatic ring. ajgreenchem.com As discussed previously, the electron-withdrawing nitro group in this compound increases the acidity, ensuring the group is largely ionized under physiological conditions.

The presence of the carboxylic acid also significantly impacts the pharmacokinetic properties of a molecule by increasing its polarity and water solubility, which affects absorption, distribution, metabolism, and excretion (ADME). ajgreenchem.com Many successful drugs are biphenyl carboxylic acids, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal, highlighting the importance of this functional group for therapeutic activity. ajgreenchem.com

Conformational Analysis and Tautomerism Influencing SAR

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a specific biological target. For biphenyl compounds like this compound, the conformation is largely defined by the degree of rotation around the single bond connecting the two phenyl rings.

In unsubstituted biphenyl, the rings are twisted relative to each other to minimize steric repulsion between the ortho hydrogen atoms. nih.gov When bulky substituents are present at the ortho positions (the positions adjacent to the inter-ring bond), this rotation becomes significantly hindered. pharmaguideline.comslideshare.net In the case of the target molecule, the chlorine atom at position 2 of one ring and the carboxylic acid group at position 2' of the other ring create substantial steric clash. This forces the two rings into a non-planar, twisted conformation. The specific dihedral angle between the planes of the two rings is a key conformational parameter. nih.govnih.gov This restricted conformation limits the number of shapes the molecule can adopt, which can be beneficial for binding to a receptor as it reduces the entropic penalty upon binding. acs.org

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond, can also influence biological activity. While keto-enol tautomerism is a well-known example, other forms can exist. researchgate.net For instance, the nitro group can theoretically exist in an aci-nitro tautomeric form, although this is generally less stable. Tautomerism plays a critical role in many pharmaceuticals, as different tautomers can have different binding properties and metabolic stabilities. vaia.com For this compound, the predominant and most stable form is the one specified, but the potential for tautomeric forms to exist in specific biological microenvironments cannot be entirely discounted.

Stereochemical Considerations and Enantiomeric Purity in Biological Activity

The steric hindrance to rotation around the biphenyl single bond caused by bulky ortho substituents can be so significant that it prevents the interconversion of the resulting conformers at room temperature. This phenomenon, known as atropisomerism, gives rise to stereoisomers that are non-superimposable mirror images of each other (enantiomers). pharmaguideline.comslideshare.net These atropisomers are axially chiral, meaning their chirality arises from an axis of asymmetry rather than a chiral center. pharmaguideline.com

For atropisomerism to occur in biphenyls, two conditions must be met: the rotation around the single bond must be restricted, and the substitution pattern on each ring must be such that the molecule is not superimposable on its mirror image. pharmaguideline.com The structure of this compound, with substitution at the 2, 2', 4, and 4' positions, has the potential to exist as a pair of atropisomers.

This is highly significant from a pharmacological perspective because biological systems, being chiral themselves, often interact differently with different enantiomers. acs.org It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). acs.org The less active or inactive enantiomer may contribute to side effects or be metabolized differently.

Therefore, in drug discovery, it is often crucial to separate the enantiomers and test them individually. acs.orgresearchgate.net The development of a single, pure enantiomer can lead to a more potent and safer drug with an improved therapeutic index. acs.org Advances in asymmetric synthesis and chiral chromatography have made the production and analysis of single atropisomers more feasible, emphasizing the importance of considering this aspect in the SAR of substituted biphenyls. acs.orgnih.gov

Mechanisms of Action Moa and Biological Target Identification in Preclinical Models

Investigation of Enzyme Inhibition Profiles in In Vitro Systems

There are no public records of in vitro studies to determine the inhibitory effects of 2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid on various enzymes.

Studies on α-Glucosidase and α-Amylase Inhibition

No research has been published detailing the investigation of this compound as a potential inhibitor of α-glucosidase or α-amylase. These enzymes are common targets in the study of carbohydrate metabolism and diabetes, but this specific compound does not appear to have been screened for such activity.

Exploration of Other Relevant Enzymatic Targets

A thorough literature search did not yield any studies exploring the effects of this compound on any other relevant enzymatic targets.

Molecular Interactions with Cellular Pathways and Macromolecules

Information regarding the molecular interactions of this compound with cellular pathways and macromolecules is not available. Research into its potential binding affinities, and downstream effects on signaling cascades has not been reported.

Cellular Uptake and Subcellular Localization Studies in In Vitro Cellular Models

There are no published studies on the cellular uptake, distribution, or subcellular localization of this compound in any in vitro cellular models.

Modulation of Key Biological Processes in Cellular and Ex Vivo Systems

The capacity of this compound to modulate key biological processes such as cell proliferation, apoptosis, inflammation, or other cellular functions in either cellular or ex vivo systems has not been documented in the scientific literature.

Computational Chemistry and Molecular Modeling of 2 2,4 Dichlorophenyl 4 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic properties of molecules. Such studies for 2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid would be invaluable for understanding its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. nih.govresearchgate.netnih.gov For this compound, the HOMO would likely be distributed over the electron-rich dichlorophenyl ring, while the LUMO would be expected to be localized on the electron-deficient nitrobenzoic acid moiety. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nanobioletters.com Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, all derived from FMO energies, would provide quantitative measures of the compound's reactivity. nanobioletters.com However, in the absence of specific DFT calculations, a data table of these values cannot be generated.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxylic acid groups, indicating their nucleophilic character. Conversely, positive potential (blue regions) would likely be found around the hydrogen atom of the carboxylic acid and potentially on the C-Cl bonds, indicating electrophilic sites. This visual tool is instrumental in predicting intermolecular interactions, including hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.govnih.govresearchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound.

Prediction of Binding Modes and Affinities with Receptor Proteins

To perform molecular docking, a specific protein target must be identified. As there are no published studies on the biological targets of this compound, it is impossible to conduct or report on docking simulations. Such a study would involve preparing the 3D structure of the ligand and the receptor, defining a binding site, and using a scoring function to evaluate the binding energy of the various poses of the ligand within the receptor's active site. The results would typically be presented in a data table listing binding affinities (in kcal/mol) and detailing the specific amino acid residues involved in interactions such as hydrogen bonds and hydrophobic contacts.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.govyoutube.com This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound as a template. In the context of this compound, a virtual screening campaign could be employed to discover structurally similar compounds (analogs) with potentially improved or novel biological activities. This would involve using the structure of the title compound as a query to search chemical databases. However, without a known biological target or activity, defining the parameters for a meaningful virtual screening is not feasible.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules and their interactions over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and its stability when bound to a biological target, such as a protein receptor or enzyme. While specific MD simulation studies on this exact compound are not extensively documented in publicly available literature, the principles and applications can be understood from studies on structurally related molecules, such as dichlorobenzoic acid derivatives. researchgate.net

The primary goal of MD simulations in this context is to model the behavior of the ligand-protein complex in a simulated physiological environment. This involves calculating the forces between atoms and using them to predict their motion over a specific period. The resulting trajectory provides a detailed view of the complex's stability, the nature of the interactions, and the conformational changes that may occur.

Key parameters analyzed during MD simulations to assess the stability of a ligand-protein complex include:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are rigid. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand.

Radius of Gyration (Rg): This parameter provides a measure of the compactness of the protein structure. A stable Rg value during the simulation indicates that the protein is not undergoing significant unfolding or conformational changes upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable and specific interaction. For instance, the carboxylate group of this compound would be a prime candidate for forming strong hydrogen bonds with receptor site residues.

The insights gained from MD simulations are invaluable for understanding the dynamic binding behavior of this compound, guiding further optimization of its structure to enhance binding affinity and stability within a target protein.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for Complex Stability |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | A low and stable RMSD over time suggests the complex has reached equilibrium and is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its mean position over time. | Highlights flexible regions of the protein. Low fluctuation in the binding site indicates a stable ligand interaction. |

| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | A stable Rg value indicates the protein's overall structure and compactness are maintained upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | A high number of persistent hydrogen bonds is indicative of strong and specific binding. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Preclinical Evaluation

In silico ADMET prediction is a critical component of modern drug discovery and development, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. By using computational models, researchers can forecast the likely behavior of a molecule like this compound in the human body, helping to identify potential liabilities before significant resources are invested in preclinical and clinical testing. While specific experimental ADMET data for this compound is not available, predictions can be made based on its chemical structure and by drawing parallels with related compounds. researchgate.netnih.govresearchgate.net

The ADMET profile of a drug candidate is a major determinant of its ultimate success. The following properties are typically evaluated:

Absorption: This refers to the processes by which a drug enters the bloodstream. Key parameters include intestinal absorption, Caco-2 cell permeability, and oral bioavailability. For instance, studies on similar benzamide (B126) derivatives have shown good predicted human intestinal absorption. nih.gov

Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important factors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: This involves the chemical modification of the drug by the body, primarily by enzymes in the liver (e.g., cytochrome P450 family). Predicting the metabolic pathways and potential for drug-drug interactions is crucial.

Excretion: This is the removal of the drug and its metabolites from the body, typically via the kidneys or in the feces.

Toxicity: This assesses the potential for the drug to cause adverse effects. Predictions can cover a range of toxicities, including hepatotoxicity (liver damage), cardiotoxicity, and mutagenicity.

Computational tools often use a combination of rule-based systems (like Lipinski's Rule of Five) and quantitative structure-activity relationship (QSAR) models to make these predictions. Lipinski's rules, for example, provide a general guideline for drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on related compounds have shown adherence to Lipinski's and Veber's rules, suggesting a favorable absorption and solubility profile. nih.govresearchgate.net

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Outcome | Rationale/Significance |

| Human Intestinal Absorption | Good | The molecular size and moderate lipophilicity are expected to favor absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to Low | The presence of a carboxylic acid group may limit passive diffusion across cell membranes. |

| Blood-Brain Barrier (BBB) Penetration | Low | The polar carboxylic acid group and the overall structure are not typically associated with high BBB permeability. |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition (e.g., CYP2C9) | The dichlorophenyl moiety can be a substrate or inhibitor for certain CYP isoforms, requiring experimental verification. |

| Hepatotoxicity | Possible risk | Aromatic nitro compounds and chlorinated aromatics can sometimes be associated with liver toxicity. |

| Ames Mutagenicity | Potential risk | The nitroaromatic group can be a structural alert for mutagenicity, necessitating experimental testing. |

| Lipinski's Rule of Five | Likely to comply | The molecular weight, logP, and hydrogen bond donor/acceptor count are expected to fall within the acceptable ranges for oral bioavailability. |

Biological Activities and Preclinical Evaluation of 2 2,4 Dichlorophenyl 4 Nitrobenzoic Acid and Derivatives

In Vitro Antimicrobial Activities Against Pathogenic Microorganisms

Derivatives of the core structure have demonstrated notable efficacy against a variety of pathogenic bacteria and fungi. The antimicrobial effects are often linked to the specific substitutions on the benzoyl and phenyl rings.

The antibacterial potential of derivatives of 2-chlorobenzoic acid and 2-chloro-4-nitrobenzoic acid has been explored against both Gram-positive and Gram-negative bacteria. Research indicates that Schiff's bases derived from 2-chlorobenzoic acid are generally more potent than their ester counterparts and show greater activity against Gram-negative bacteria like Escherichia coli. nih.gov For instance, certain Schiff's bases of 2-chlorobenzoic acid have shown promising results comparable to the standard drug norfloxacin (B1679917) against E. coli. nih.gov

Table 1: Representative Antibacterial Activity of Related Compounds

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | scielo.brresearchgate.net |

| Schiff's Base of 2-Chlorobenzoic Acid (Compound 6) | Escherichia coli | Comparable to Norfloxacin | nih.gov |

The antifungal properties of compounds structurally related to 2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid are significant. The presence of a nitro group is often associated with enhanced antifungal effects. For instance, 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid serves as a key intermediate in the synthesis of the antifungal agent Albaconazole. innospk.com

Derivatives of 2-chlorobenzoic acid have been tested against fungal strains such as Candida albicans and Aspergillus niger. nih.gov The synthetic amide 2-chloro-N-phenylacetamide demonstrated notable antifungal activity against various strains of Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL and minimum fungicidal concentrations (MFC) between 32 and 512 μg/mL. scielo.brresearchgate.net This compound is thought to act by binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.brresearchgate.net

Table 2: Representative Antifungal Activity of Related Compounds

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | scielo.brresearchgate.net |

| 2-acyl-1,4-benzohydroquinones | Candida krusei | 2 | mdpi.com |

| 2-acyl-1,4-benzohydroquinones | Rhizopus oryzae | 4 | mdpi.com |

Nitroaromatic compounds are a well-established class of agents with activity against Mycobacterium tuberculosis (Mtb). Notably, 4-nitrobenzoic acid, a structural relative, is known to inhibit the growth of Mtb in vitro and is used in laboratory tests to differentiate the M. tuberculosis complex from other mycobacteria. nih.gov This sensitivity is partly attributed to the fact that Mtb complex bacteria have deficient nitroreductase metabolism compared to other mycobacteria. nih.gov

Recent research has expanded on this, showing that esters of nitrobenzoic acids have improved antimycobacterial activity over the free acids. nih.govnih.gov Specifically, 3,5-dinitrobenzoate (B1224709) esters have emerged as a particularly active series against Mtb. nih.govnih.gov These findings suggest that the nitrobenzoate scaffold is a promising area for the development of new antimycobacterial drugs. nih.gov Other related structures, such as dinitrobenzamides, are also under investigation as potential inhibitors of essential mycobacterial enzymes like DprE1. researchgate.net

Anti-Leishmanial Activity in Parasitic Models

Nitroaromatic compounds are recognized as a critical class of drugs for treating diseases caused by protozoan parasites, including leishmaniasis. nih.gov The efficacy of these compounds often relies on their conversion from a prodrug to a cytotoxic agent by parasitic nitroreductase (NTR) enzymes, which are absent in mammalian cells, ensuring selective toxicity. asm.orgasm.org

Several nitroaromatic compounds, including those with nitroimidazole and nitrofuranyl moieties, have demonstrated significant in vitro activity against Leishmania species. asm.orgnih.gov For example, a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones showed potent activity against Leishmania major promastigotes, with some analogues exhibiting IC₅₀ values as low as 1.29 μM. asm.org The activity of these compounds is linked to their bioactivation by leishmanial NTR1 and NTR2 enzymes. asm.orgmdpi.com While not direct derivatives, the consistent anti-leishmanial efficacy of diverse nitroaromatic scaffolds underscores the potential of compounds like this compound in this therapeutic area. nih.gov

Anti-Proliferative Activity in In Vitro Cellular Models

Derivatives containing the dichlorophenyl moiety have shown significant anti-proliferative effects in various cancer cell lines. In one study, a 16E-arylidene-5α,6α-epoxyepiandrosterone derivative featuring a 2,3-dichlorophenyl group was selectively cytotoxic to a breast cancer cell line (MCF-7), with a potent IC₅₀ value of 3.47 µM. nih.gov

Although not direct derivatives, other related structures also exhibit anti-cancer properties. For example, N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles have been synthesized and tested for their antiproliferative activity, with some compounds showing higher efficacy than the standard drug cisplatin (B142131) against human bladder, rectal, lung, and breast cancer cell lines. nih.gov These findings highlight the potential of aromatic compounds with specific substitutions to serve as scaffolds for the development of novel anti-cancer agents.

Enzyme Inhibitory Effects in Biological Assays

The structural motifs present in this compound and its derivatives are associated with the inhibition of various enzymes.

Derivatives of 2-chloro-4-nitrobenzoic acid have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. nih.gov One derivative, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was found to be four times more potent against α-glucosidase and six times more potent against α-amylase than the standard drug acarbose. nih.gov

Furthermore, the dichlorophenyl group is found in potent enzyme inhibitors. For example, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole is a highly potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ value of 0.036 μM, making it a candidate for treating neurodegenerative disorders. mdpi.com Related structures like 2,4-dichlorophenoxyacetic acid (2,4-D) have been shown to affect peroxisomal enzymes in the liver. nih.gov Additionally, 4-nitrobenzoate (B1230335) is known to inhibit the biosynthesis of Coenzyme Q10 by targeting the enzyme para-hydroxybenzoate:polyprenyl transferase (COQ2). nih.gov Benzoic acid derivatives have also been studied as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net

Investigation of Other Preclinical Biological Effects (e.g., Radiosensitization)

A thorough review of existing scientific literature reveals a notable absence of studies on the radiosensitizing effects of this compound. Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation therapy, and while various compounds are actively being researched for this purpose, no preclinical data currently exists for this specific molecule or its direct derivatives.

The fundamental structure of this compound, which includes a nitro group, is a feature present in some known radiosensitizing compounds, such as nitroimidazoles. The mechanism of action for many nitroaromatic radiosensitizers involves the bioreduction of the nitro group under hypoxic conditions, which are common in solid tumors. This reduction can lead to the formation of reactive species that "fix" radiation-induced DNA damage, rendering it more difficult for the cell to repair and thereby increasing the lethal effects of radiation.

However, despite this structural similarity, no research has been published to indicate that this compound has been evaluated for this specific biological activity. The broader classes of dichlorophenyl and nitrobenzoic acid derivatives have been investigated for a range of other biological activities, including antimicrobial and metabolic effects, but not in the context of enhancing radiotherapy.

Given the lack of direct research, it is not possible to provide detailed findings or data tables related to the radiosensitizing properties of this compound. The potential for this compound to act as a radiosensitizer remains purely speculative and would require dedicated preclinical investigation to be confirmed or refuted.

Metabolism and Environmental Fate of 2 2,4 Dichlorophenyl 4 Nitrobenzoic Acid

Microbial Degradation Pathways of Nitroaromatic Compounds

Nitroaromatic compounds, which are relatively rare in nature, have been widely introduced into the environment through industrial activities. asm.org Their chemical stability, often conferred by the electron-withdrawing nature of the nitro group, can make them resistant to degradation. asm.org However, various microorganisms have evolved diverse catabolic pathways to mineralize these compounds, often utilizing them as sources of carbon, nitrogen, and energy.

The microbial degradation of nitroaromatic compounds can proceed through several key initial steps:

Reduction of the nitro group: A common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This is often carried out by nitroreductases. oup.com

Oxidative denitrification: In some pathways, a dioxygenase enzyme can directly incorporate both atoms of molecular oxygen into the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Partial reduction: Some bacteria partially reduce the nitro group to a hydroxylamino group, which is then converted to a substrate for ring cleavage, such as protocatechuate. oup.com

Following these initial transformations, the resulting intermediates are typically funneled into central metabolic pathways. For instance, catechols and protocatechuates are common intermediates that undergo ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Identification of Biotransformation Products and Metabolites in In Vitro Systems

One plausible pathway would involve the cleavage of the phenyl-phenyl bond, which would yield 2,4-dichlorophenol (B122985) and 4-nitrobenzoic acid. Subsequently, these intermediates would be degraded through their respective known pathways.

Potential Biotransformation Products of 2-(2,4-Dichlorophenyl)-4-nitrobenzoic Acid:

| Precursor Compound | Potential Biotransformation Product | Metabolic Process |

| This compound | 2,4-Dichlorophenol and 4-Nitrobenzoic acid | Cleavage of the phenyl-phenyl bond |

| 4-Nitrobenzoic acid | 4-Hydroxylaminobenzoic acid | Partial reduction of the nitro group. oup.comuzh.ch |

| 4-Nitrobenzoic acid | 4-Aminobenzoic acid | Complete reduction of the nitro group. uzh.ch |

| 4-Aminobenzoic acid | Protocatechuic acid | Deamination and hydroxylation |

| 2,4-Dichlorophenol | 3,5-Dichlorocatechol | Hydroxylation. nih.gov |

| Protocatechuic acid | β-Carboxy-cis,cis-muconate | Ortho-ring cleavage |

| 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate | Ortho-ring cleavage. nih.gov |

Enzymatic Systems Involved in Biotransformation of this compound

The biotransformation of this compound would likely be initiated by a consortium of enzymes capable of acting on its dichlorinated phenyl and nitrobenzoic acid moieties. While specific enzymes for the parent compound have not been identified, the enzymatic systems involved in the degradation of its constituent parts are well-documented.

Key Enzymatic Systems:

Dioxygenases: These enzymes are crucial for the initial attack on aromatic rings. A dioxygenase could potentially catalyze the cleavage of the bond between the two aromatic rings of the target compound. Furthermore, dioxygenases are involved in the hydroxylation of intermediates like 2,4-DCP to form catechols, and in the subsequent ring cleavage of these catechols. nih.govnih.gov For example, catechol 1,2-dioxygenases are involved in the ortho-cleavage pathway of catechols. nih.gov

Monooxygenases: These enzymes could also play a role in the initial hydroxylation of the aromatic rings, making them more susceptible to further degradation.

Nitroreductases: These enzymes are fundamental in the initial steps of nitroaromatic compound degradation. They catalyze the reduction of the nitro group to an amino group, a critical detoxification step that often precedes ring cleavage. oup.com NADPH-dependent nitroreductase activity has been observed in bacteria that degrade 4-nitrobenzoate (B1230335). oup.com

Dehalogenases: These enzymes are responsible for the removal of chlorine atoms from the aromatic ring, a key step in the detoxification of chlorinated compounds.

Laccases: These copper-containing oxidases have been shown to be involved in the degradation of a wide range of phenolic compounds, including 2,4-DCP. nih.govnih.gov

Environmental Impact and Biodegradation Potential in Ecosystems

The environmental impact and biodegradation potential of this compound in ecosystems are not directly documented. However, an assessment can be made by considering the known properties of its likely breakdown products, 2,4-dichlorophenol and 4-nitrobenzoic acid.

Environmental Impact:

Toxicity: Both 2,4-DCP and nitroaromatic compounds are known to be toxic to a range of organisms. nih.govoxfordlabfinechem.com 2,4-DCP is listed as a priority pollutant by the U.S. Environmental Protection Agency. nih.gov Studies have shown that 2,4-DCP can be more toxic than its parent compound, the herbicide 2,4-D. nih.govacs.org Nitroaromatic compounds can also exhibit mutagenic and carcinogenic properties. asm.org Therefore, the accumulation of this compound or its intermediates in the environment could pose a risk to ecosystem health.

Persistence: The persistence of the parent compound is unknown. However, chlorinated phenols can be persistent in the environment. epa.gov While 4-nitrobenzoic acid is generally considered to be biodegradable, its persistence can be influenced by environmental conditions. westliberty.educarlroth.com

Biodegradation Potential:

The presence of both chlorine and a nitro group on the same molecule suggests that this compound may be recalcitrant to biodegradation.

However, the existence of microorganisms capable of degrading both chlorinated phenols and nitroaromatic compounds suggests that microbial consortia in contaminated environments could potentially degrade this compound. oup.comnih.gov

The biodegradation of 2,4-DCP has been demonstrated by various microorganisms, including bacteria and fungi. nih.govthescipub.comresearchgate.netresearchgate.net Similarly, several bacterial strains have been isolated that can degrade 4-nitrobenzoate. oup.comnih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Selectivity

The future development of 2-(2,4-Dichlorophenyl)-4-nitrobenzoic acid as a potential therapeutic agent will heavily rely on the strategic design and synthesis of next-generation analogs. The goal is to optimize the molecule's pharmacological profile, enhancing its efficacy against specific biological targets while minimizing off-target effects.

One approach involves the modification of the core structure. For instance, the synthesis of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has been achieved through chlorosulfonation of a benzoic acid precursor followed by reaction with corresponding amines. researchgate.net This suggests that the carboxylic acid group of this compound could be similarly derivatized to amides or esters, potentially altering its pharmacokinetic and pharmacodynamic properties. The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride and an amine highlights a common synthetic route for creating amide derivatives. mdpi.com

Furthermore, the strategic placement of different substituents on the aromatic rings could significantly influence biological activity. For example, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, the presence of specific substituents on the phenyl ring was found to be crucial for their antidiabetic activity. researchgate.net Similarly, for this compound, systematic variations of the substituents on both phenyl rings could be explored. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, could facilitate the efficient creation of a diverse library of analogs. numberanalytics.com These methods allow for the precise introduction of various functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).

The synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid demonstrates another avenue for derivatization, where condensation reactions with various aromatic aldehydes can yield a wide range of analogs with potential antimicrobial and antiproliferative activities. mdpi.com This approach could be adapted for this compound to explore new chemical space.

The table below outlines potential synthetic strategies for generating analogs of this compound.

| Synthetic Strategy | Description | Potential Outcome |

| Amide/Ester Formation | Conversion of the carboxylic acid group to amides or esters using various amines and alcohols. | Altered solubility, membrane permeability, and metabolic stability. |

| Aromatic Substitution | Introduction of diverse functional groups (e.g., halogens, alkyls, alkoxys) onto the phenyl rings. | Modified electronic properties and steric bulk, influencing target binding. |

| Bioisosteric Replacement | Replacement of the carboxylic acid or nitro group with other functional groups possessing similar physicochemical properties. | Improved pharmacokinetic profile and reduced potential for toxicity. |

| Hydrazone Formation | Condensation of a hydrazide derivative with various aldehydes to form hydrazones. | Generation of compounds with potentially different biological activities. |

Application of Advanced Biological Screening Technologies

To efficiently evaluate the therapeutic potential of this compound and its newly synthesized analogs, the application of advanced biological screening technologies is essential. High-throughput screening (HTS) platforms can rapidly assess the activity of thousands of compounds against a wide array of biological targets. nizo.com

HTS assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. For instance, if the compound is being investigated as an antimicrobial agent, HTS can be used to determine its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. nizo.com Similarly, for anticancer applications, HTS can screen for cytotoxicity against various cancer cell lines.

Beyond traditional HTS, more sophisticated screening methods like high-content screening (HCS) can provide more detailed information about a compound's mechanism of action. HCS combines automated microscopy with image analysis to simultaneously measure multiple cellular parameters, offering insights into cellular morphology, protein localization, and organelle function.

The development of bead-based screening platforms represents a significant advancement, enabling the screening of millions of compounds in a short period. nih.gov These platforms are particularly useful for identifying ligands for specific protein targets. For a compound like this compound, such technologies could accelerate the discovery of its primary biological targets.

The following table summarizes advanced screening technologies applicable to the study of this compound.

| Screening Technology | Application | Information Gained |

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries against specific targets. | Identification of active compounds and their potency (e.g., IC50, EC50). |

| High-Content Screening (HCS) | Automated microscopy and image analysis to study cellular effects. | Insights into mechanism of action, cytotoxicity, and off-target effects. |

| Bead-Based Screening | Screening of massive compound libraries displayed on beads. | Discovery of novel protein-ligand interactions. |

| Phenotypic Screening | Assessing compound effects on whole-cell or whole-organism phenotypes. | Identification of compounds with desired biological effects without prior knowledge of the target. |

Development of Predictive Models for Structure-Activity Relationships

To guide the rational design of more potent and selective analogs of this compound, the development of predictive quantitative structure-activity relationship (QSAR) models is crucial. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

By analyzing a dataset of synthesized analogs and their corresponding biological activities, QSAR models can identify the key molecular descriptors that influence a compound's efficacy. These descriptors can include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters. For example, QSAR studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with hydrophobicity, molar refractivity, and aromaticity. nih.govdergipark.org.tr

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional arrangement of atoms. These models generate contour maps that visualize the regions around a molecule where steric bulk or electrostatic charge are favorable or unfavorable for activity, offering a visual guide for drug design. researchgate.net For instance, a CoMFA study on dihydropyrazole analogs indicated that steric interactions were the dominant factor influencing their biological activity. researchgate.net

The development of robust and predictive QSAR models for this compound and its derivatives would significantly accelerate the drug discovery process by allowing for the in silico prediction of the activity of virtual compounds before their synthesis, thereby saving time and resources.

The table below lists key molecular descriptors that could be used in QSAR modeling for this compound.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Hammett constants, Partial charges | Modulating interactions with polar residues in the target binding site. |

| Steric | Molar refractivity, van der Waals volume | Defining the optimal size and shape for fitting into the binding pocket. |

| Hydrophobic | LogP, Hydrophobic surface area | Influencing membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describing the overall molecular architecture and branching. |

Exploration of Novel Therapeutic Targets and Mechanisms

A critical aspect of future research will be to elucidate the therapeutic targets and mechanisms of action of this compound. The presence of the nitroaromatic group suggests several potential mechanisms. Nitro-containing compounds are often bioreduced within cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to cellular damage and death. nih.govsvedbergopen.com This mechanism is the basis for the activity of many antimicrobial and anticancer drugs. nih.govsvedbergopen.comresearchgate.net

The nitro group can act as a pharmacophore, and its electron-withdrawing properties can influence the molecule's interaction with biological targets. researchgate.netresearchgate.net The reduction of the nitro group is often mediated by nitroreductase enzymes, which are present in various microorganisms and also in hypoxic tumor cells, suggesting potential for selective toxicity. svedbergopen.com

To identify specific protein targets, a variety of experimental approaches can be employed. Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a classic method. More modern techniques include chemical proteomics and thermal proteome profiling, which can identify target proteins in a more unbiased and global manner.

Once a potential target is identified, further studies will be needed to validate the interaction and understand its functional consequences. This could involve in vitro binding assays, enzyme kinetics, and cellular assays to measure the effect of the compound on the target's activity. For example, if the compound is found to inhibit a specific enzyme, detailed kinetic studies can determine the mode of inhibition.

The exploration of novel targets could also be guided by computational methods. Molecular docking simulations can predict the binding of this compound to the crystal structures of known therapeutic targets, helping to prioritize experimental validation.

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of various "omics" technologies will be invaluable. These technologies allow for the global analysis of different types of biological molecules, providing a holistic view of a compound's impact on a cell or organism.